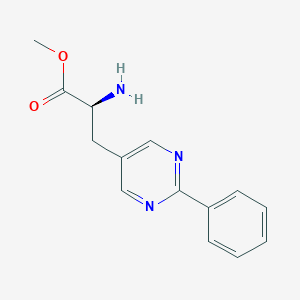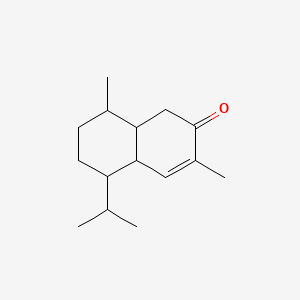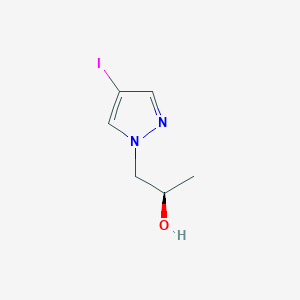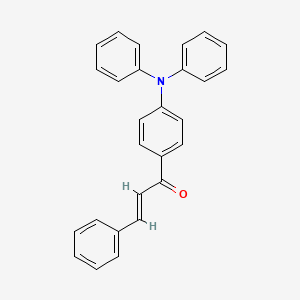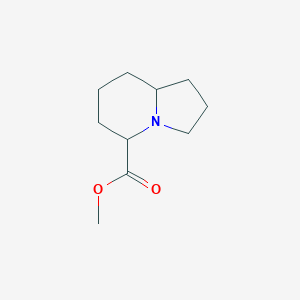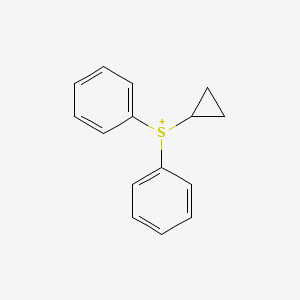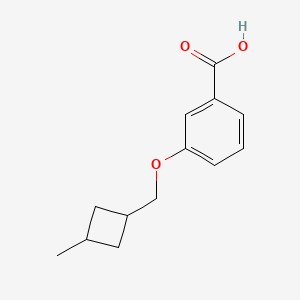
3-((3-Methylcyclobutyl)methoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Methylcyclobutyl)methoxy)benzoic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol This compound features a benzoic acid core substituted with a 3-methoxy group and a 3-methylcyclobutyl group attached via a methoxy linkage
Preparation Methods
The synthesis of 3-((3-Methylcyclobutyl)methoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the etherification of 3-methoxybenzoic acid with 3-methylcyclobutylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. For example, the use of cobalt manganese bromine composite catalysts has been reported for similar compounds, providing a cleaner and more cost-effective production process .
Chemical Reactions Analysis
3-((3-Methylcyclobutyl)methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-((3-Methylcyclobutyl)methoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-((3-Methylcyclobutyl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
3-((3-Methylcyclobutyl)methoxy)benzoic acid can be compared to other methoxybenzoic acids, such as 3-methoxybenzoic acid and 4-methoxybenzoic acid. These compounds share a similar benzoic acid core but differ in the position and nature of their substituents. The presence of the 3-methylcyclobutyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs .
Similar Compounds
- 3-Methoxybenzoic acid
- 4-Methoxybenzoic acid
- 3-Hydroxybenzoic acid
- 3-Methylbenzoic acid
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-[(3-methylcyclobutyl)methoxy]benzoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-5-10(6-9)8-16-12-4-2-3-11(7-12)13(14)15/h2-4,7,9-10H,5-6,8H2,1H3,(H,14,15) |
InChI Key |
DVJYQCKNHGPBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



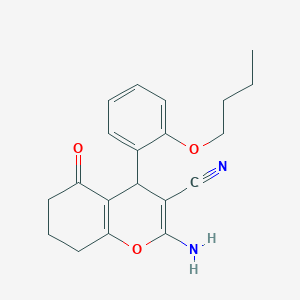

![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)
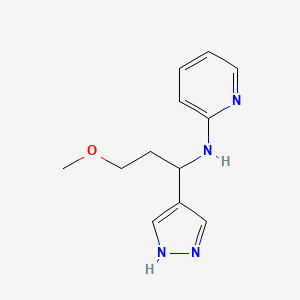

![2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12995277.png)
